molecular formula C7H14N2 B11923588 6-Azaspiro[3.4]octan-2-amine

6-Azaspiro[3.4]octan-2-amine

Cat. No.: B11923588
M. Wt: 126.20 g/mol
InChI Key: SCSIASHFGZKKMO-UHFFFAOYSA-N
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Description

6-Azaspiro[3.4]octan-2-amine is a heterocyclic compound characterized by a spirocyclic structure, where a nitrogen atom is incorporated into the spiro ring system. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3.4]octan-2-amine can be achieved through various synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often include minimal chromatographic purifications to afford the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis strategies developed in laboratory settings can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[3.4]octan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-Azaspiro[3.4]octan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.4]octan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on target proteins, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azaspiro[34]octan-2-amine is unique due to its specific spirocyclic structure and the presence of an amine group

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

6-azaspiro[3.4]octan-2-amine

InChI

InChI=1S/C7H14N2/c8-6-3-7(4-6)1-2-9-5-7/h6,9H,1-5,8H2

InChI Key

SCSIASHFGZKKMO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CC(C2)N

Origin of Product

United States

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